molecular formula C6H10N2O2 B12870775 1-Methyl-4-oxopyrrolidine-3-carboxamide

1-Methyl-4-oxopyrrolidine-3-carboxamide

Cat. No.: B12870775
M. Wt: 142.16 g/mol
InChI Key: HJAFVQSXERWIDW-UHFFFAOYSA-N
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Description

1-Methyl-4-oxopyrrolidine-3-carboxamide (CAS 733804-80-3) is a chemical compound with the molecular formula C 6 H 10 N 2 O 2 and a molecular weight of 142.16 g/mol . It features a pyrrolidone core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules and its utility in drug discovery programs. The 2-pyrrolidone structure is a common motif in the development of compounds targeting the central nervous system (CNS) . Furthermore, the carboxamide functional group at the 3-position makes it a valuable synthetic intermediate. It can be used to explore structure-activity relationships (SAR) in the design of novel compounds, including those with potential antitumor activity, as seen in studies of related imidazotetrazinone-based chemotypes . This product is intended for research purposes as a building block in synthetic organic chemistry and for pharmaceutical R&D. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-methyl-4-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-8-2-4(6(7)10)5(9)3-8/h4H,2-3H2,1H3,(H2,7,10)

InChI Key

HJAFVQSXERWIDW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)C1)C(=O)N

Origin of Product

United States

Preparation Methods

Pyrrolidinone Ring Formation

The pyrrolidinone ring is typically synthesized via cyclization of appropriate amino acid derivatives or by intramolecular cyclization of γ-amino acids or their derivatives. Common approaches include:

Introduction of the Carboxamide Group

The carboxamide group at the 3-position is introduced by:

N-Methylation

Methylation of the nitrogen atom is commonly achieved by:

Representative Preparation Method

A typical synthetic sequence for 1-Methyl-4-oxopyrrolidine-3-carboxamide may proceed as follows:

Step Reaction Conditions Yield (%) Notes
1 Cyclization of γ-amino acid ester to 4-oxopyrrolidine-3-carboxylate Heating under reflux in toluene or xylene with azeotropic removal of water 70-85 Lactam formation confirmed by IR (C=O stretch ~1700 cm⁻¹)
2 Amidation of ester to carboxamide Reaction with ammonia in ethanol or DMF at room temperature to 50°C for 12-24 h 75-90 Purification by recrystallization
3 N-Methylation of lactam nitrogen Treatment with methyl iodide and base (e.g., K2CO3) in acetonitrile or DMF at 0-25°C 60-80 Monitoring by NMR for methyl signal at δ ~3.0 ppm

Detailed Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • IR spectroscopy shows characteristic amide carbonyl absorption near 1650 cm⁻¹ and lactam C=O near 1700 cm⁻¹.
    • ^1H NMR confirms methylation with a singlet around δ 2.8–3.2 ppm corresponding to the N-methyl group.
    • ^13C NMR shows signals for the carbonyl carbons at ~170–175 ppm.
    • Mass spectrometry (ESI-MS) confirms molecular ion consistent with C6H10N2O2 (molecular weight ~142 g/mol for the base compound, adjusted for methylation).
  • Crystallographic Studies:
    Single-crystal X-ray diffraction (SC-XRD) has been used to confirm the structure, showing the planar nature of the lactam ring and the position of the methyl group on nitrogen. Refinement parameters typically yield R-factors below 0.05, indicating high-quality data.

  • Reaction Optimization:

    • Solvent choice impacts yield and purity; polar aprotic solvents like DMF or acetonitrile favor amidation and methylation steps.
    • Temperature control is critical during methylation to avoid over-alkylation or side reactions.
    • Use of coupling agents (e.g., EDCI) enhances amidation efficiency when starting from carboxylic acids.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Cyclization of γ-amino acid esters γ-Amino acid esters Heat, dehydrating solvents Reflux, azeotropic removal Straightforward ring formation Requires pure starting esters
Amidation via ester aminolysis 4-oxopyrrolidine-3-carboxylate esters NH3 (ammonia) Room temp to 50°C, 12-24 h Mild conditions, high yield Long reaction times
N-Methylation by alkylation 4-oxopyrrolidine-3-carboxamide Methyl iodide, base 0-25°C, 2-6 h Selective methylation Requires careful control to avoid side products
Reductive methylation 4-oxopyrrolidine-3-carboxamide Formaldehyde, NaBH3CN Room temp, mild acidic conditions High selectivity Use of toxic reagents

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its reaction. The pathways involved can vary depending on the specific application, but often include key metabolic or signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Oxo Position Functional Group at C3 CAS Number Key Features
1-Methyl-4-oxopyrrolidine-3-carboxamide 4 Carboxamide (-CONH₂) Not provided Enhanced H-bonding; neutral pH solubility
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5 Carboxylic acid (-COOH) 42346-68-9 Higher acidity; ionizable at physiological pH

Analysis :

  • In contrast, the 5-oxo isomer () may exhibit reduced conjugation due to positional differences.
  • Solubility and Bioavailability : The carboxylic acid group in the 5-oxo analog increases water solubility at alkaline pH but may limit membrane permeability due to ionization. The carboxamide in the target compound offers balanced solubility and permeability, favoring CNS penetration or oral bioavailability.
  • Reactivity : The carboxylic acid (pKa ~4-5) can participate in salt formation or esterification, whereas the carboxamide is less reactive, favoring stability in biological systems .

Heterocyclic Ring Variants: Pyrrolidine vs. Thiazolidinone

Table 2: Heterocyclic Core and Pharmacophore Differences

Compound Core Structure Additional Substituents Key Pharmacophores
1-Methyl-4-oxopyrrolidine-3-carboxamide Pyrrolidine (N-containing) Methyl (C1), carboxamide (C3) Rigid, planar carboxamide
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone (S,N-containing) 4-Chlorophenyl, pyridine-3-carboxamide Sulfur atom; aromatic chlorophenyl

Analysis :

  • The pyrrolidine derivative lacks this versatility but may exhibit lower toxicity due to the absence of reactive sulfur .
  • Lipophilicity: The 4-chlorophenyl group in the thiazolidinone analog increases lipophilicity, favoring distribution into lipid-rich tissues.
  • Synthetic Utility: Thiazolidinones are often synthesized via cyclocondensation reactions, whereas pyrrolidine derivatives may require ring-closing metathesis or lactamization, impacting scalability .

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